molecular formula C15H17N5O3S B2550949 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034414-89-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Katalognummer: B2550949
CAS-Nummer: 2034414-89-4
Molekulargewicht: 347.39
InChI-Schlüssel: XRACSDRKQKPVGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a high-purity chemical reagent designed for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant presence in pharmaceutical research . The structure incorporates a methanesulfonamide group attached to a m-tolyl (meta-methylphenyl) ring, a feature often associated with enhanced pharmacokinetic properties and target binding affinity. The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system of considerable scientific interest. Recent studies highlight that derivatives based on this scaffold exhibit a broad spectrum of promising biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative strains . Furthermore, structurally related triazine and triazolopyrazine compounds have demonstrated significant cytotoxic activity in anticancer research, inducing apoptosis and autophagy in various cancer cell lines . The specific substitution pattern of this compound—featuring a methoxy group at the 8-position of the pyrazine ring and a benzenesulfonamide moiety—suggests potential for investigating structure-activity relationships (SAR) in multiple drug discovery programs. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues in areas such as infectious diseases and oncology. The product is supplied with comprehensive analytical data to ensure identity and purity.

Eigenschaften

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-11-4-3-5-12(8-11)10-24(21,22)17-9-13-18-19-14-15(23-2)16-6-7-20(13)14/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRACSDRKQKPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrazine derivatives , characterized by a triazole ring fused with a pyrazine moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 342.41 g/mol

Target Pathways

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:

  • Staphylococcus aureus (S. aureus)
  • Escherichia coli (E. coli)

Mode of Action

The antibacterial activity is primarily attributed to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymes involved in DNA replication:

  • Inhibition of DNA Gyrase : The compound binds to DNA gyrase, preventing the supercoiling necessary for DNA replication.
  • Disruption of Cell Membrane : It alters the permeability of bacterial cell membranes, leading to cell lysis.

Biological Activity Data

The following table summarizes the antibacterial activity of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Antibacterial Efficacy :
    • A study published in Pharmacodia demonstrated that derivatives similar to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibited significant antibacterial activity against common pathogens through in vitro testing .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound has a high affinity for bacterial topoisomerase IV and DNA gyrase, suggesting a mechanism of action that involves competitive inhibition . These findings support the hypothesis that triazole derivatives could serve as templates for developing new antibacterial agents.
  • Synergistic Effects :
    • Research has shown that when combined with other antibiotics, this compound can enhance the overall antibacterial effect. For instance, combinations with beta-lactams resulted in lower MIC values compared to individual treatments .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 8-Position

Compound Name 8-Substituent Key Differences in Activity/Properties Reference
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide Methoxy Improved metabolic stability vs. hydroxyl
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Hydroxy Higher polarity; potential for glucuronidation
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Amino Enhanced hydrogen bonding; cytotoxic activity

Insights :

  • Methoxy groups (as in the target compound) improve membrane permeability compared to polar hydroxyl groups .
  • Amino substituents (e.g., ) are associated with cytotoxicity, suggesting substituent-dependent bioactivity.

Sulfonamide and Linker Modifications

Compound Name Sulfonamide/Linker Structure Notable Properties Reference
Target Compound 1-(m-Tolyl)methanesulfonamide Balanced lipophilicity; potential CNS penetration -
N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Cyclopropanesulfonamide Increased steric bulk; altered target selectivity
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide Acetamide linker Flexible linker; improved solubility

Insights :

  • The m-tolyl group in the target compound may enhance hydrophobic interactions compared to cyclopropane or methylsulfanyl substituents .
  • Sulfonamide variations influence binding kinetics; bulky groups (e.g., cyclopropane) may reduce off-target effects.

Insights :

  • Triazolo-pyrazine derivatives exhibit diverse activities, including antifungal () and cytotoxic effects ().

Insights :

  • High-yield amide coupling () suggests feasibility for synthesizing the target compound’s sulfonamide moiety.
  • Methoxy introduction may require selective protection/deprotection steps, as seen in related syntheses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare triazolo[4,3-a]pyrazine derivatives like N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide?

  • Methodology : Synthesis typically involves heterocyclization of precursor hydrazines with carbonyl compounds. For example, carbonyldiimidazole (CDI) is used to activate carboxylic acids, followed by reflux with hydrazinopyrazinones in anhydrous DMF for 24 hours . Fluorinated derivatives may require additional steps, such as fluoroacylation with trifluoroethyl acetate in THF under reflux .
  • Key Considerations : Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency. Purification often involves recrystallization from 2-methoxyethanol or i-propanol .

Q. How are substituents like the 8-methoxy group introduced into the triazolo[4,3-a]pyrazine core?

  • Methodology : Methoxy groups are typically introduced via nucleophilic substitution or protective group strategies. For instance, methylation of hydroxyl precursors using methyl iodide/K₂CO₃ in DMF, followed by deprotection .
  • Analytical Confirmation : ¹H-NMR (DMSO-d₆) shows methoxy protons as singlets at δ ~3.6–3.8 ppm. IR spectroscopy confirms C-O-C stretching at ~1250–1050 cm⁻¹ .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Techniques :

  • ¹H/¹³C-NMR : Assigns aromatic protons (δ 7.3–8.1 ppm for triazolo-pyrazine), methoxy groups, and sulfonamide NH signals.
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., exact mass for C₁₈H₁₅N₃O₄S: 369.4000) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing sulfonamide groups at the N3 position of the triazolo[4,3-a]pyrazine scaffold?

  • Methodology : Use of 3-picoline or 3,5-lutidine as bases enhances sulfonamide coupling efficiency by reducing side reactions. For example, reacting 2-amino-triazolo-pyrazine with sulfonyl chlorides in acetonitrile at 0–5°C achieves >75% yield .
  • Data Contradictions : Lower yields (<50%) occur with bulky sulfonyl chlorides due to steric hindrance, necessitating iterative optimization of temperature and stoichiometry .

Q. What computational strategies predict the biological activity of this compound, particularly against fungal targets?

  • Methodology : Molecular docking with fungal enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity. Docking scores (e.g., ΔG < -8 kcal/mol) correlate with antifungal potential .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida spp.). Discrepancies may arise from solvation effects unaccounted for in simulations .

Q. How do structural modifications (e.g., fluorination at the pyrazine ring) affect physicochemical properties and target binding?

  • Methodology : Introduce trifluoromethyl groups via fluoroacylation (trifluoroethyl acetate in THF) .
  • Impact :

  • LogP : Fluorination increases hydrophobicity (e.g., ΔLogP +0.5–1.0).
  • Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target active sites .

Contradictions and Resolutions

  • Low-Yield Fluorination : reports 68% yield for trifluoroacetylation, while similar reactions in achieve >75%. Resolution: Use excess trifluoroethyl acetate (1.2 eq) and anhydrous THF to suppress hydrolysis .
  • Docking vs. Experimental IC₅₀ : Discrepancies may arise from neglecting protein flexibility. Mitigate by performing molecular dynamics simulations post-docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.